molecular formula C15H12N2O5 B1298777 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide CAS No. 331962-81-3

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Cat. No.: B1298777
CAS No.: 331962-81-3
M. Wt: 300.27 g/mol
InChI Key: VRVILQPCRKFUAU-UHFFFAOYSA-N
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Description

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with a formyl group and a nitro-substituted phenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-hydroxybenzaldehyde with an appropriate halogenated compound under basic conditions.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: 2-(2-Carboxy-phenoxy)-N-(3-nitro-phenyl)-acetamide.

    Reduction: 2-(2-Formyl-phenoxy)-N-(3-amino-phenyl)-acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Studied for potential antimicrobial and anticancer properties.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and nitro groups can participate in various interactions, including hydrogen bonding and electron transfer, which contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Formyl-phenoxy)-N-phenyl-acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(2-Formyl-phenoxy)-N-(4-nitro-phenyl)-acetamide: Similar structure but with the nit

Properties

IUPAC Name

2-(2-formylphenoxy)-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-9-11-4-1-2-7-14(11)22-10-15(19)16-12-5-3-6-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVILQPCRKFUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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